
1-(Isoquinolin-1-yl)ethan-1-ol
Overview
Description
1-(Isoquinolin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1-(Isoquinolin-1-yl)ethan-1-ol is recognized for its potential in drug development due to its structural similarity to various bioactive molecules. Its applications include:
- Anticancer Agents : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, modifications to the isoquinoline structure can enhance cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit significant antibacterial properties. The structure–activity relationship studies reveal that specific substitutions can enhance efficacy against resistant bacterial strains .
Table 1: Antimicrobial Activity of Isoquinoline Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | TBD | TBD |
2-Chloro-1-(isoquinolin-1-yl)ethan-1-one | 4 | MRSA |
2-Bromo-1-(quinolin-8-yl)ethanone | TBD | Various Gram-positive bacteria |
Organic Synthesis
In organic synthesis, this compound serves as an important building block for the synthesis of complex organic molecules. It is utilized in:
- Synthesis of Novel Compounds : The compound is employed to synthesize various derivatives that may possess unique biological activities or improved pharmacological properties .
Biological Studies
The compound's structural characteristics allow it to interact with various biological targets, making it valuable for biological studies:
- Enzyme Inhibition : Due to its ability to undergo nucleophilic substitution reactions, this compound can be used to study enzyme inhibition mechanisms and receptor binding interactions .
Case Studies
Case Study 1: Anticancer Activity
A study synthesized several isoquinoline derivatives, including this compound, and evaluated their anticancer properties. The results indicated enhanced activity against resistant cancer cell lines, emphasizing the importance of structural modifications in improving biological efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of isoquinoline derivatives were assessed against high-priority pathogens identified by the WHO. The study concluded that specific substitutions significantly influence antimicrobial potency, highlighting the potential of these compounds in developing new antibiotics .
Table 2: Comparison of Biological Activities
Compound | Structure Characteristics | Notable Biological Activities |
---|---|---|
This compound | Hydroxyl group on ethanolic carbon | Antibacterial, anticancer |
2-Chloro-1-(isoquinolin-1-yl)ethan-1-one | Chlorine substitution | Antibacterial |
2-Bromo-1-(isoquinolin-1-y)ethanone | Bromine substitution | Enhanced biological activity |
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-isoquinolin-1-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-8,13H,1H3 |
InChI Key |
KVPWEPKQZVFAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.